molecular formula C13H9BrCl2N2OS B5513860 N'-[1-(5-bromo-2-thienyl)ethylidene]-3,4-dichlorobenzohydrazide

N'-[1-(5-bromo-2-thienyl)ethylidene]-3,4-dichlorobenzohydrazide

Cat. No.: B5513860
M. Wt: 392.1 g/mol
InChI Key: IDRBCLHATGFABF-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(5-bromo-2-thienyl)ethylidene]-3,4-dichlorobenzohydrazide is a useful research compound. Its molecular formula is C13H9BrCl2N2OS and its molecular weight is 392.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.89960 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Activity

    A study reported the synthesis of thienyl-triazine derivatives and evaluated their antimicrobial activity against various strains, including Staphylococcus aureus, Enterococcus faecalis, and Candida species. A significant level of activity was observed, indicating potential applications in combating microbial infections (Kaplancıklı et al., 2010).

  • Anti-HIV and Cytotoxic Activities

    Research on the synthesis of novel N'-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides showed that some compounds exhibited potent anti-HIV-1 activity with minimal cytotoxicity, highlighting their potential as therapeutic agents against HIV-1 (Aslam et al., 2013).

  • Anticancer Agents

    A novel series of benzothiazole acylhydrazones synthesized for anticancer evaluation showed that some derivatives exhibited promising anticancer activity against various cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Osmaniye et al., 2018).

  • α-Glucosidase Inhibitory Potential

    A study on the synthesis of 1,3,4-oxadiazole derivatives with potent α-glucosidase inhibitory potential demonstrated that some compounds could serve as leads for developing new antidiabetic agents. These findings were supported by in silico studies, highlighting the compounds' therapeutic potential (Iftikhar et al., 2019).

Properties

IUPAC Name

N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2N2OS/c1-7(11-4-5-12(14)20-11)17-18-13(19)8-2-3-9(15)10(16)6-8/h2-6H,1H3,(H,18,19)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRBCLHATGFABF-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=C(C=C1)Cl)Cl)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=C(C=C1)Cl)Cl)/C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.